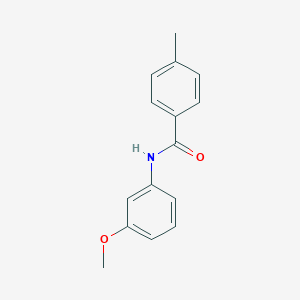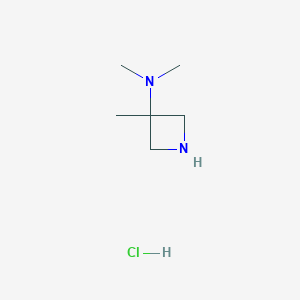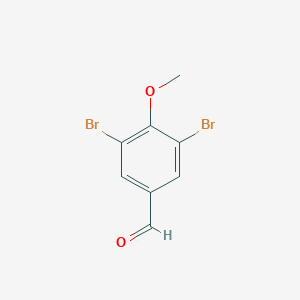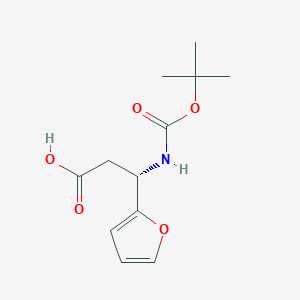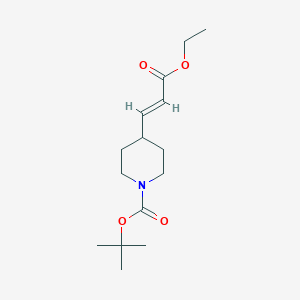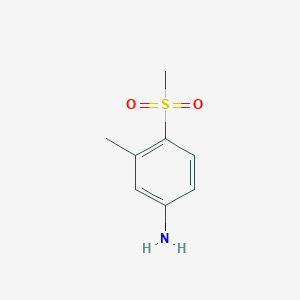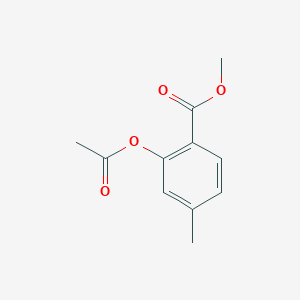
Methyl 2-acetoxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetoxy-4-methylbenzoate is a chemical compound that belongs to the class of esters. It is commonly used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 2-acetoxy-4-methylbenzoate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting COX enzymes, Methyl 2-acetoxy-4-methylbenzoate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
Methyl 2-acetoxy-4-methylbenzoate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also reduces the levels of nitric oxide (NO), which is involved in the inflammatory response. Additionally, Methyl 2-acetoxy-4-methylbenzoate has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-acetoxy-4-methylbenzoate in lab experiments is its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to exhibit anti-tumor activity and has potential use in cancer treatment. However, one of the limitations of using Methyl 2-acetoxy-4-methylbenzoate in lab experiments is its potential toxicity. Studies have shown that it can cause liver and kidney damage at high doses.
Orientations Futures
There are several future directions for the research of Methyl 2-acetoxy-4-methylbenzoate. One direction is to further investigate its potential therapeutic applications. Studies have shown that it has anti-inflammatory, analgesic, and antipyretic properties, as well as anti-tumor activity. Further research could lead to the development of new drugs for the treatment of various diseases. Another direction is to investigate its mechanism of action. Although it is believed to inhibit COX enzymes, the exact mechanism of action is not fully understood. Further research could lead to a better understanding of its therapeutic effects. Additionally, future research could focus on the development of safer and more effective derivatives of Methyl 2-acetoxy-4-methylbenzoate.
Applications De Recherche Scientifique
Methyl 2-acetoxy-4-methylbenzoate has been extensively researched for its potential therapeutic applications. Studies have shown that it possesses anti-inflammatory, analgesic, and antipyretic properties. It has also been found to exhibit anti-tumor activity and has potential use in cancer treatment. Additionally, Methyl 2-acetoxy-4-methylbenzoate has been studied for its ability to inhibit the growth of bacteria and fungi.
Propriétés
Numéro CAS |
13515-12-3 |
|---|---|
Nom du produit |
Methyl 2-acetoxy-4-methylbenzoate |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 2-acetyloxy-4-methylbenzoate |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-9(11(13)14-3)10(6-7)15-8(2)12/h4-6H,1-3H3 |
Clé InChI |
RUYFFNFPEXHQML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C |
Synonymes |
Benzoic acid, 2-(acetyloxy)-4-Methyl-, Methyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

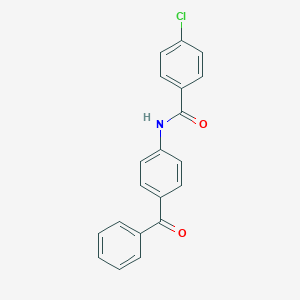
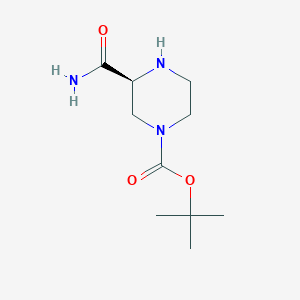
![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)
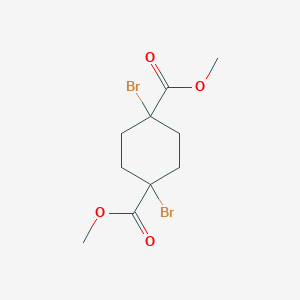
![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)
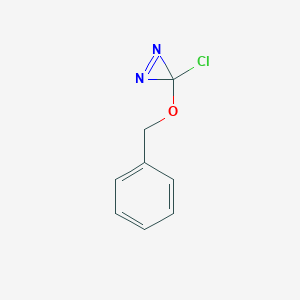
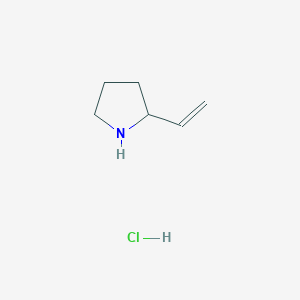
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)
